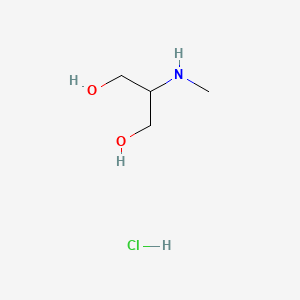

2-(Methylamino)propane-1,3-diol hydrochloride

説明

Systematic IUPAC Nomenclature and Synonyms

The compound 2-(methylamino)propane-1,3-diol hydrochloride is systematically named according to IUPAC rules as This compound. This nomenclature reflects the substitution pattern of the methylamino group (-NHCH₃) at the second carbon of the propane-1,3-diol backbone, with a hydrochloride counterion.

Synonyms for this compound include:

- 1,3-Dihydroxy-2-methylaminopropane hydrochloride

- MMAPD hydrochloride (abbreviation excluded per style guidelines)

- 2-(Methylamino)-1,3-propanediol hydrochloride .

Regulatory identifiers include CAS Registry Number 785816-82-2 and European Community (EC) Number 815-483-0.

Molecular Formula and Weight Analysis

The molecular formula of the free base is C₄H₁₁NO₂ , while the hydrochloride salt form is C₄H₁₂ClNO₂ . The molecular weight of the free base is calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 4 | 12.01 | 48.04 |

| H | 11 | 1.008 | 11.09 |

| N | 1 | 14.01 | 14.01 |

| O | 2 | 16.00 | 32.00 |

| Total | 105.14 |

For the hydrochloride salt, the addition of HCl (36.46 g/mol) increases the molecular weight to 141.60 g/mol .

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound remains limited, related amino alcohol derivatives exhibit monoclinic crystal systems. For example, 2-amino-2-methylpropane-1,3-diol (a structurally analogous compound) crystallizes in the P2₁/n space group with unit cell parameters a = 6.0864 Å, b = 10.9696 Å, c = 8.5928 Å, and β = 93.36°.

The three-dimensional conformation of this compound is stabilized by intramolecular hydrogen bonding between the hydroxyl (-OH) and protonated amine (-NH₂⁺) groups. Computational models predict a gauche conformation for the propane backbone, minimizing steric hindrance between the methylamino group and adjacent hydroxyl moieties.

Comparative Structural Analysis With Related Amino Alcohol Derivatives

Table 1: Structural Comparison With Related Amino Alcohols

Key observations:

- Amine Substitution : The methylamino group in this compound provides intermediate basicity compared to primary amines (e.g., tromethamine) and tertiary amines (e.g., dimethylamino derivatives).

- Hydrogen Bonding Capacity : The 1,3-diol arrangement supports stronger intermolecular hydrogen bonding networks than 1,2-diol analogs, influencing solubility and crystallinity.

- Steric Effects : Dimethylamino derivatives exhibit reduced conformational flexibility due to bulkier substituents, affecting their interaction with biological targets or synthetic reagents.

特性

IUPAC Name |

2-(methylamino)propane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c1-5-4(2-6)3-7;/h4-7H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHGMVKUSYVFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Primary Synthetic Routes

Amination of Glycerin Chlorohydrin with Monomethylamine

The most documented method involves the reaction of glycerin chlorohydrin (3-chloro-1,2-propanediol) with aqueous monomethylamine under alkaline conditions. This two-stage amination process, optimized for industrial-scale production, achieves high regioselectivity and minimal byproduct formation.

Reaction Mechanism and Conditions

In a representative procedure, glycerin chlorohydrin (475–500 kg), aqueous monomethylamine (40 wt%, 1000–1050 kg), sodium bicarbonate (200–210 kg), and sodium hydroxide (40 wt%, 175–183 kg) are combined in a pressurized reactor. The reaction proceeds in two temperature phases:

- Initial Stage : 45–50°C for 60–70 minutes to facilitate nucleophilic substitution.

- Elevated Stage : 65°C for 100 minutes under 0.15 MPa pressure to drive the reaction to completion.

The alkaline environment (pH 10–12) suppresses side reactions, while sodium bicarbonate buffers the system to prevent excessive pH fluctuations. Post-reaction, vacuum distillation isolates 3-methylamino-1,2-propanediol with >99.5% purity (gas chromatography).

Data Table: Optimization Parameters and Outcomes

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Glycerin chlorohydrin | 500 kg | 475 kg |

| Monomethylamine (40%) | 1050 kg | 1000 kg |

| NaHCO₃ | 210 kg | 200 kg |

| NaOH (40%) | 183 kg | 175 kg |

| Reaction time (Stage 1) | 70 min | 60 min |

| Reaction time (Stage 2) | 100 min | 100 min |

| Purity (GC) | 99.6% | 99.7% |

Hydrochloride Salt Formation

The free base, 3-methylamino-1,2-propanediol, is treated with hydrochloric acid to yield the hydrochloride salt. While patents omit explicit details, standard protocols involve:

- Dissolving the free base in anhydrous ethanol.

- Dropwise addition of concentrated HCl (37%) at 0–5°C.

- Crystallization under reduced pressure to isolate the hydrochloride salt.

Alternative Methodologies

Epichlorohydrin-Based Amination

A less common route employs epichlorohydrin as the starting material. Reacting epichlorohydrin with methylamine in aqueous medium generates 3-methylamino-1,2-propanediol, albeit with lower regioselectivity compared to glycerin chlorohydrin routes. Catalytic methane sulfonic acid (0.6–0.8 wt%) and sulfuric acid (0.6–1 wt%) enhance hydrolysis efficiency, though this method requires rigorous neutralization and distillation steps to achieve 92–96% purity.

Hydroformylation of Cyclic Acetals

A patent by US4096192A describes hydroformylation of cyclic acetals derived from acrolein and diols (e.g., 1,3-butanediol). While primarily targeting 1,4-butanediol and 2-methyl-1,3-propanediol, this approach could theoretically adapt to introduce methylamino groups via reductive amination. However, no direct applications to 2-(methylamino)propane-1,3-diol hydrochloride are documented, necessitating further research.

Critical Analysis of Methodologies

Yield and Purity Considerations

The glycerin chlorohydrin route outperforms alternatives, delivering >99.5% purity with near-quantitative yields. In contrast, epichlorohydrin methods suffer from lower yields (70–85%) due to competing epoxide ring-opening reactions. Hydroformylation, while innovative, remains impractical for amino diol synthesis due to complex catalyst systems (Rh₆(CO)₁₆, trimethyl phosphite) and side-product formation.

Environmental and Economic Factors

Closed-loop systems in glycerin chlorohydrin processes recycle unreacted monomethylamine and condensed water, reducing waste. Sodium bicarbonate and sodium hydroxide are recoverable via filtration, aligning with green chemistry principles. Conversely, methane sulfonic acid in epichlorohydrin routes poses corrosion risks, necessitating costly reactor linings.

化学反応の分析

Types of Reactions

2-(Methylamino)propane-1,3-diol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

科学的研究の応用

2-(Methylamino)propane-1,3-diol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of enzyme kinetics and protein interactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用機序

The mechanism of action of 2-(Methylamino)propane-1,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing their activity and function. It may also interact with cellular receptors, modulating signal transduction pathways and cellular responses.

類似化合物との比較

Fingolimod Hydrochloride (FTY720)

Structure: 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (C₁₉H₃₃NO₂·HCl). Key Differences:

- Contains a 4-octylphenethyl side chain instead of a methylamino group.

- Acts as a prodrug requiring phosphorylation for activation.

- Therapeutic Use : Approved for relapsing-remitting multiple sclerosis (MS) due to its modulation of sphingosine 1-phosphate (S1P) receptors .

Pharmacological Properties :

2-Amino-2-(hydroxymethyl)propane-1,3-diol Hydrochloride

Structure: C₄H₁₀ClNO₃. Key Differences:

- Substituted with an aminomethyl group instead of methylamino.

- Physicochemical Properties: Higher water solubility due to the polar hydroxymethyl group. Reduced metabolic stability compared to methylamino derivatives .

Fingolimod N-Methyl Impurity

Structure: 2-(Methylamino)-2-(4-octylphenethyl)propane-1,3-diol hydrochloride. Key Differences:

- Combines the methylamino group of the target compound with the octylphenethyl chain of fingolimod.

- Role: Identified as a synthetic impurity in fingolimod production. Functional Impact: Potential altered S1P receptor binding due to steric effects from the methylamino group. May influence pharmacokinetics or toxicity profiles .

Structural and Functional Analysis

Molecular Features Impacting Bioactivity

| Compound | Substituent Groups | Lipophilicity | Solubility | Receptor Affinity |

|---|---|---|---|---|

| 2-(Methylamino)propane-1,3-diol HCl | Methylamino, diol | Moderate | High (aqueous) | Undetermined |

| Fingolimod HCl | Octylphenethyl, amino, diol | High | Low (alcohols) | S1P1, S1P3, S1P4, S1P5 |

| Fingolimod N-Methyl Impurity | Octylphenethyl, methylamino | High | Moderate | Likely reduced S1P affinity |

Pharmacokinetic and Metabolic Differences

生物活性

2-(Methylamino)propane-1,3-diol hydrochloride, also known as MAPD-HCl, is a compound with significant biological activity. Its structure features a methylamino group attached to a propane-1,3-diol backbone, which contributes to its interaction with various biological targets. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and potential applications in research and medicine.

- Molecular Formula : C4H11ClN2O2

- CAS Number : 785816-82-2

- Molecular Weight : 136.59 g/mol

MAPD-HCl exhibits its biological activity primarily through interactions with enzymes and cellular receptors. It has been noted for its potential as a modulator of neurotransmitter systems and may influence pathways associated with neuroprotection and cellular signaling.

Enzyme Interaction

Research indicates that MAPD-HCl can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting enzymes that are critical in the synthesis of neurotransmitters, thereby affecting neurotransmission and neurochemical balance in the brain.

Biological Activity Overview

The biological activities of MAPD-HCl can be categorized into several key areas:

- Neuroprotective Effects : MAPD-HCl has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may help in reducing oxidative stress and apoptosis in neuronal cells.

- Antioxidant Activity : The compound exhibits antioxidant properties, which are beneficial in mitigating cellular damage caused by reactive oxygen species (ROS). This effect is crucial for maintaining cellular integrity and function .

- Pharmacological Applications : MAPD-HCl is being explored for its potential therapeutic applications in conditions such as depression and anxiety disorders due to its influence on neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological activities of MAPD-HCl:

- Neuroprotective Study : A study demonstrated that treatment with MAPD-HCl significantly reduced neuronal cell death in vitro under oxidative stress conditions. The mechanism was linked to the upregulation of antioxidant enzymes .

- Behavioral Assessment : In animal models, administration of MAPD-HCl resulted in improved behavioral outcomes in tests designed to assess anxiety and depression-like symptoms. These findings suggest a potential role for MAPD-HCl as an anxiolytic agent.

- Enzyme Inhibition Study : Research highlighted the compound's ability to inhibit specific metabolic enzymes, leading to altered levels of neurotransmitters such as serotonin and norepinephrine. This modulation could explain its behavioral effects observed in preclinical studies .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。